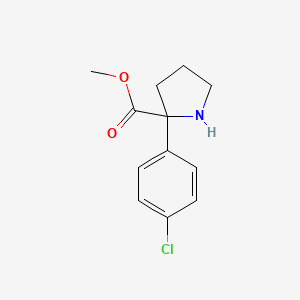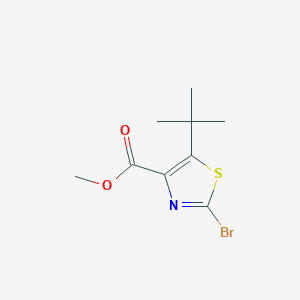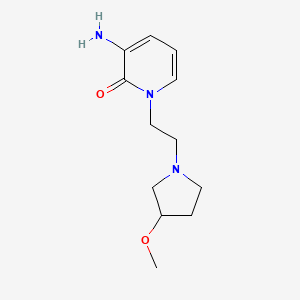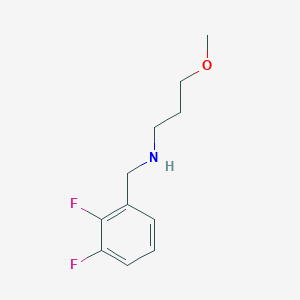
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a methoxypropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to streamline the synthesis and reduce the number of steps involved .
化学反応の分析
Types of Reactions
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.
科学的研究の応用
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The methoxypropan-1-amine moiety can interact with active sites on enzymes, modulating their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
- 2,3-Difluorobenzonitrile
Uniqueness
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is unique due to the presence of both fluorine atoms and the methoxypropan-1-amine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H15F2NO |
|---|---|
分子量 |
215.24 g/mol |
IUPAC名 |
N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChIキー |
OCBVMHGEEQYZDJ-UHFFFAOYSA-N |
正規SMILES |
COCCCNCC1=C(C(=CC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



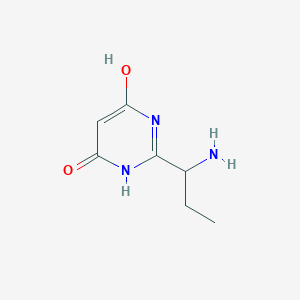

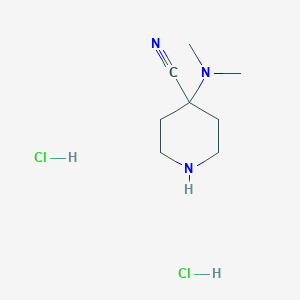
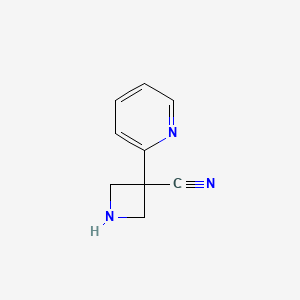
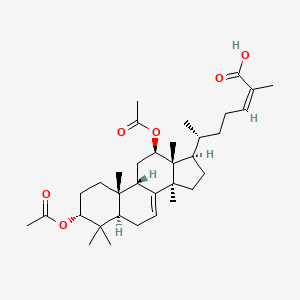
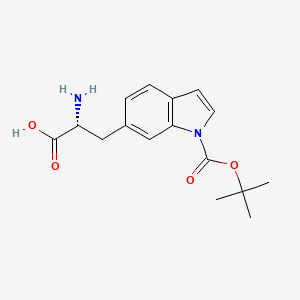
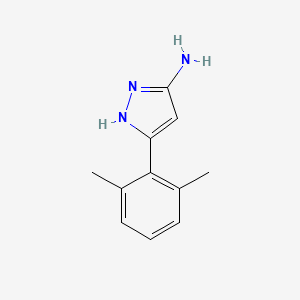
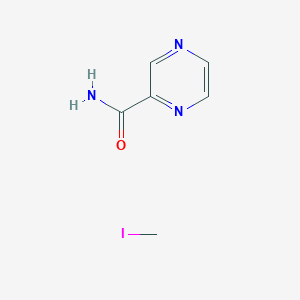
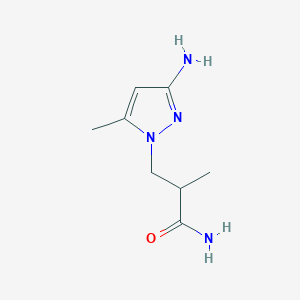
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
